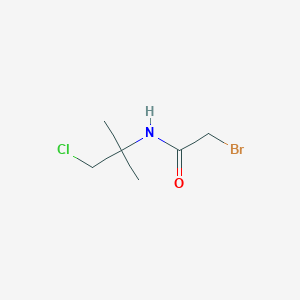
2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide is an organic compound that contains both bromine and chlorine atoms. It is a derivative of acetamide, where the acetamide group is substituted with a 2-bromo and a 1-chloro-2-methylpropan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-bromoacetamide with 1-chloro-2-methylpropane under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The purification of the final product is usually achieved through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted acetamides, alkenes, and alcohols, depending on the specific reaction pathway and conditions.
Aplicaciones Científicas De Investigación
2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide involves its interaction with molecular targets through its reactive bromine and chlorine atoms. These atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-chloro-2-methylpropane: Similar in structure but lacks the acetamide group.
1-Bromo-2-methylpropane: Contains a bromine atom but lacks the chlorine and acetamide groups.
2-Bromo-2-methylpropane: Contains a bromine atom but lacks the chlorine and acetamide groups.
Uniqueness
2-Bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide is unique due to the presence of both bromine and chlorine atoms along with the acetamide group
Propiedades
Número CAS |
87966-98-1 |
|---|---|
Fórmula molecular |
C6H11BrClNO |
Peso molecular |
228.51 g/mol |
Nombre IUPAC |
2-bromo-N-(1-chloro-2-methylpropan-2-yl)acetamide |
InChI |
InChI=1S/C6H11BrClNO/c1-6(2,4-8)9-5(10)3-7/h3-4H2,1-2H3,(H,9,10) |
Clave InChI |
HURGZSOYRIDKOX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCl)NC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


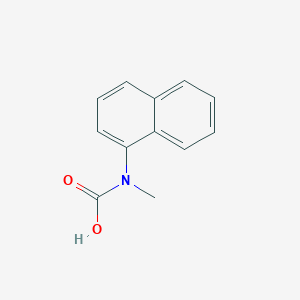
![[3-(2,3-Dihydroxypropoxy)propyl]silanetriol](/img/structure/B14385513.png)
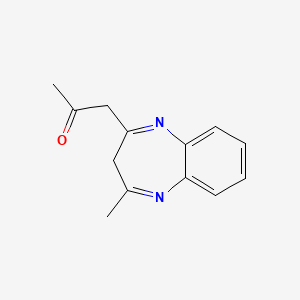
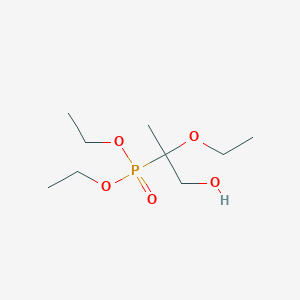
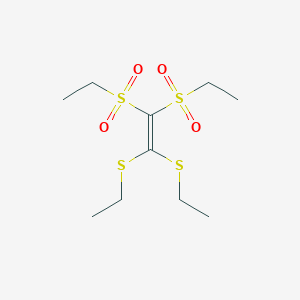
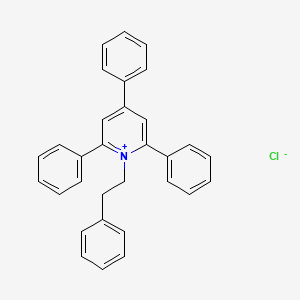

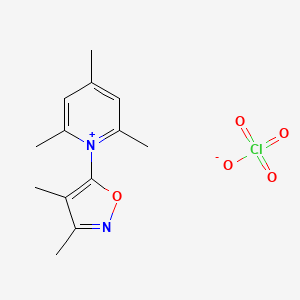
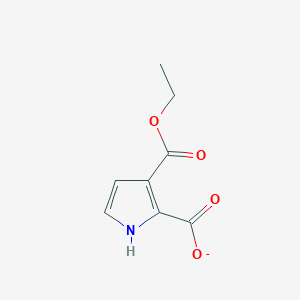

![1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole](/img/structure/B14385566.png)
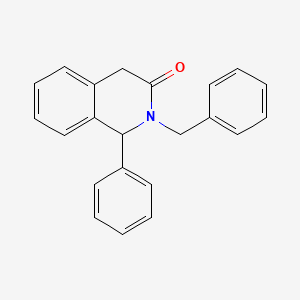
![O-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}hydroxylamine](/img/structure/B14385579.png)
![6-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14385582.png)
